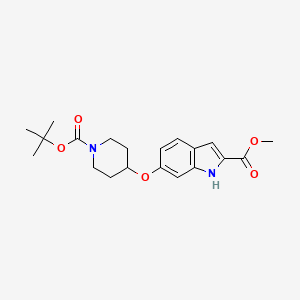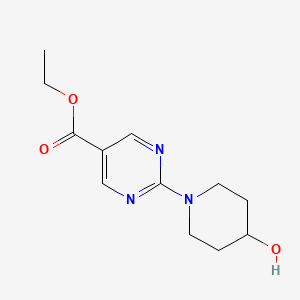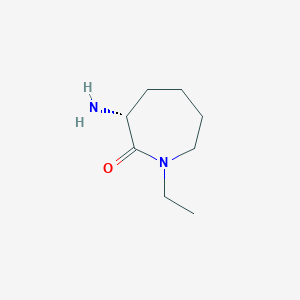
methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with the molecular formula C12H14INO4 It is a derivative of propanoate, featuring an iodine atom and a phenylmethoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate.
Iodination: The introduction of the iodine atom is achieved through an iodination reaction. This can be done using reagents like iodine (I2) and a suitable oxidizing agent, such as sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane (CH2Cl2), at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining purity standards. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding deiodinated product.
Oxidation Reactions: Oxidative conditions can modify the phenylmethoxycarbonylamino group, leading to different oxidation products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would produce the deiodinated propanoate.
Aplicaciones Científicas De Investigación
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic effects, including its interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mecanismo De Acción
The mechanism of action of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The iodine atom and the phenylmethoxycarbonylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate: This compound lacks the iodine atom and serves as a precursor in the synthesis of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate.
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate: A structurally similar compound with a different aromatic group, used in pharmaceutical research.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another related compound with different functional groups, used in synthetic organic chemistry.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This uniqueness makes it valuable for specific applications in medicinal chemistry and synthetic organic chemistry, where the iodine atom can be leveraged for targeted modifications and interactions.
Propiedades
Fórmula molecular |
C12H14INO4 |
|---|---|
Peso molecular |
363.15 g/mol |
Nombre IUPAC |
methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H14INO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 |
Clave InChI |
CADXRZVJHPSEOI-SNVBAGLBSA-N |
SMILES isomérico |
COC(=O)[C@@H](CI)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
COC(=O)C(CI)NC(=O)OCC1=CC=CC=C1 |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(alphaS)-N-[[4-(Trifluoromethyl)phenyl]methylene]-alpha-[[(trimethylsilyl)oxy]methyl]benzenemethanamine](/img/structure/B1505442.png)




![6-Methyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1505449.png)






![N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B1505466.png)
